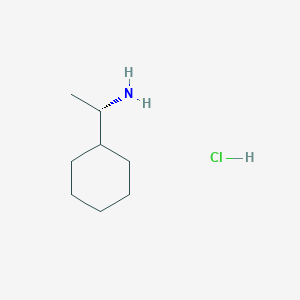

(S)-1-cyclohexylethan-1-amine hydrochloride

Description

(S)-1-Cyclohexylethan-1-amine hydrochloride (CAS: 177859-52-8) is a chiral amine salt with a molecular formula of C₈H₁₇N·HCl and a molecular weight of 163.68 g/mol (calculated from free base: 127.23 g/mol + HCl). It exists as a yellow liquid (≥98% purity) and is widely used as a chiral building block in asymmetric synthesis, pharmaceutical intermediates, and enzyme-catalyzed reactions . The compound’s stereochemical purity is critical; its (S)-enantiomer is synthesized via ω-transaminase-mediated deracemization, achieving up to 98% conversion and 92% isolated yield under optimized enzymatic conditions .

Properties

IUPAC Name |

(1S)-1-cyclohexylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(9)8-5-3-2-4-6-8;/h7-8H,2-6,9H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESCRFJUMZOXDM-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

HBr-Mediated Hydrolysis

The hydrolysis of N-acetyl-(S)-1-cyclohexylethan-1-amine to the free amine is a pivotal step. Patent CN105330550A reports that 40% aqueous HBr at 124–126°C for 50 hours achieves near-complete conversion (95% yield). Subsequent basification with NaOH (pH 12) and extraction with methyl tert-butyl ether (MTBE) yields the free amine, which is converted to the hydrochloride salt via HCl gas treatment.

Kinetic and Thermodynamic Advantages

HBr’s stronger acidity (pKa ≈ −9 vs. HCl’s −8) accelerates nucleophilic attack on the acetamide carbonyl, reducing reaction time from 70 hours (HCl) to 50 hours. Comparative experiments show that HCl hydrolysis leaves 85% unreacted material after 70 hours, underscoring HBr’s superiority.

Solvent and Stoichiometry Considerations

Aqueous HBr concentrations of 40% (w/w) balance reactivity and safety, avoiding excessive corrosivity. A substrate-to-HBr ratio of 1:12 (w/w) ensures stoichiometric excess, driving the reaction to completion. Post-hydrolysis workup with MTBE achieves 99.8% purity by gas chromatography (GC), as residual HBr is effectively removed during extraction.

Reductive Acylation: A Stepwise Approach to Intermediate Synthesis

Reductive Acylation of Oxime Intermediates

Prior to hydrogenation, the substrate N-(1-cyclohexylvinyl)acetamide is synthesized via reductive acylation of the corresponding oxime. Patent CN105330550A outlines a two-step process:

-

Oximation : Cyclohexanone reacts with hydroxylamine hydrochloride under alkaline conditions (pH 7–8) in ethanol at 10–15°C, yielding the oxime.

-

Reductive Acylation : The oxime undergoes reduction with sodium cyanoborohydride in the presence of acetic anhydride, producing N-acetyl-(1-cyclohexylvinyl)amine.

Catalytic and Stoichiometric Parameters

Acylating agents such as acetic anhydride are used in 1.1 equivalents to prevent diacylation. The reaction proceeds optimally at 50–60°C for 1–5 hours, with sodium cyanoborohydride serving as a mild reductant to avoid over-reduction.

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methodologies

The table below summarizes key metrics for the primary synthesis routes:

| Method | Catalyst/Ligand | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh/(Rc,Sp)-Duanphos | 20–30 | 3 | 65.9 | 99 | 99.8 |

| HBr Hydrolysis | — | 124–126 | 50 | 70 | 99.3 | 99.8 |

| HCl Hydrolysis | — | 110–120 | 70 | 45 | 98.5 | 97.2 |

Industrial Scalability and Cost Considerations

Methanol and HBr are cost-effective solvents/reagents, with methanol’s low toxicity facilitating large-scale use. The rhodium catalyst, though expensive, is recyclable via filtration from the reaction mixture, reducing overall costs.

Analytical Validation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The final product’s structure is confirmed by ¹H-NMR (400 MHz, CDCl₃): δ 2.71–2.65 (q, 1H), 1.82–1.66 (m, 5H), 1.43 (br, 2H), 1.31–1.10 (m, 4H), 1.06–1.04 (d, 3H), 1.03–0.91 (m, 2H). The absence of acetyl peaks at δ 2.05–2.15 validates complete hydrolysis.

Circular Dichroism (CD) Spectroscopy

Independent studies using CD spectra (Royal Society of Chemistry) demonstrate distinct Cotton effects for (S)-1-cyclohexylethan-1-amine imines, with a negative peak at 275 nm and positive ellipticity at 340 nm. These spectra align with TD-DFT simulations, confirming configurational integrity .

Chemical Reactions Analysis

Types of Reactions

(S)-1-cyclohexylethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like acyl chlorides or isocyanates are used for substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, amides, and ureas, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chiral Resolution and Synthesis

Chiral Building Block

(S)-1-cyclohexylethan-1-amine hydrochloride serves as an essential building block in asymmetric synthesis. It is often used to resolve racemic compounds into their enantiomers through methods such as kinetic resolution or deracemization. This process is crucial in the production of pharmaceuticals where the efficacy and safety of drugs can depend on their chirality.

Case Study: Deracemization Processes

Recent studies have demonstrated the effectiveness of using (S)-1-cyclohexylethan-1-amine in deracemization processes. For instance, it was successfully employed in a one-pot enzymatic system to convert racemic amines into their (S)-enantiomers with high yields and enantiomeric excesses. A notable example involved the use of specific alcohol dehydrogenases combined with cofactor recycling systems, resulting in over 90% yield for (S)-1-cyclohexylethan-1-amine after 48 hours of reaction time .

Pharmaceutical Applications

Drug Development

The compound has been explored as a potential pharmacophore in drug design, particularly for developing inhibitors targeting histone methyltransferases, which are implicated in various cancers. The ability to create selective inhibitors through the modification of (S)-1-cyclohexylethan-1-amine highlights its significance in medicinal chemistry .

Example: Histone Methyltransferase Inhibitors

Research has shown that derivatives of (S)-1-cyclohexylethan-1-amine can act as effective inhibitors for specific histone methyltransferases, demonstrating its utility in developing novel therapeutic agents .

Biocatalysis and Green Chemistry

Biocatalytic Applications

this compound has been utilized in biocatalytic processes due to its ability to enhance reaction selectivity and efficiency. Its application in enzyme-catalyzed reactions allows for more environmentally friendly synthetic pathways, reducing the need for harsh chemical reagents.

Case Study: Enzyme-Catalyzed Reactions

In a study focusing on enzyme-catalyzed transformations, (S)-1-cyclohexylethan-1-amine was used to facilitate the selective reduction of ketones to their corresponding alcohols with high enantioselectivity. This not only underscores its role as a chiral auxiliary but also highlights its importance in developing sustainable chemical processes .

Mechanism of Action

The mechanism of action of (S)-1-cyclohexylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Stereoisomers: (R)-1-Cyclohexylethan-1-amine Hydrochloride

- CAS : 404336-48-7

- Molecular Formula : C₈H₁₇N·HCl

- Key Differences :

- The (R)-enantiomer shares identical physical properties (e.g., molecular weight, solubility) but exhibits opposite optical activity.

- Enzymatic deracemization using ω-transaminases (e.g., ATA-117) favors the (R)-form, while ATA-113/ATA-114 yields the (S)-enantiomer .

- Application : Used in asymmetric synthesis of pharmaceuticals, such as (R)-N-(1-cyclohexylethyl)pyridin-2-amine, a precursor for bioactive molecules .

Structural Analogs with Cyclohexyl Backbones

(S)-1-Cyclohexylpropan-1-amine Hydrochloride (CAS: 19146-54-4)

- Molecular Formula : C₉H₁₉N·HCl

- Key Differences :

cis-4-Methylcyclohexanamine Hydrochloride (CAS: 33483-66-8)

- Molecular Formula : C₇H₁₅N·HCl

- Key Differences :

Functional Analogs with Alternative Ring Systems

Adamantan-2-amine Hydrochloride (CAS: 10523-68-9)

- Molecular Formula : C₁₀H₁₇N·HCl

- Key Differences :

Bicyclo[3.1.0]hexan-3-amine Hydrochloride (CAS: 89676-80-2)

- Molecular Formula : C₆H₁₁N·HCl

- Key Differences :

- The bicyclic structure introduces strain, enhancing reactivity in ring-opening reactions.

- Smaller molecular size (MW: 133.62 g/mol) improves diffusion rates in catalytic systems .

Biological Activity

(S)-1-Cyclohexylethan-1-amine hydrochloride, also known as (S)-(+)-1-cyclohexylethylamine, is a chiral amine with significant biological implications. This compound has been studied for its potential roles in various biological systems, particularly in pharmacology and biochemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H17N·HCl

- Molar Mass : 175.69 g/mol

- CAS Number : 17430-98-7

Biological Activity Overview

This compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and enzymes.

-

Cholinesterase Inhibition :

- Studies have shown that this compound can inhibit both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical enzymes in the cholinergic system. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and memory .

-

Neuroprotective Effects :

- In vitro studies using human neuroblastoma SH-SY5Y cells have demonstrated that this compound can promote cell viability under oxidative stress conditions. The compound showed protective effects against neurotoxic agents, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Blood-Brain Barrier Permeability :

Table 1: Summary of Biological Activities

Case Studies

- Cholinesterase Inhibition Study :

- Neuroprotective Mechanism :

- Pharmacokinetic Evaluation :

Q & A

Basic: What are the key synthetic routes for (S)-1-cyclohexylethan-1-amine hydrochloride, and how are reaction conditions optimized?

Answer:

The synthesis typically involves nucleophilic substitution of a cyclohexyl precursor with methyl iodide, followed by hydrochloric acid treatment to form the hydrochloride salt . Optimization includes:

- Temperature control : Maintaining 0–5°C during the substitution step to minimize side reactions.

- Stoichiometry : Using a 1.2:1 molar ratio of methyl iodide to cyclohexylamine precursor for higher yields.

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) to achieve >98% purity .

Advanced scaling may employ continuous flow reactors for improved reproducibility .

Basic: How is the enantiomeric purity of this compound validated?

Answer:

Enantiomeric excess is confirmed via:

- Chiral HPLC : Using a Chiralpak® AD-H column with hexane/isopropanol (80:20) mobile phase; retention times distinguish (S) and (R) enantiomers .

- Optical Rotation : [α]D²⁵ = +24.4° (c = 1, H₂O) for the (S)-enantiomer, compared to -24.4° for the (R)-form .

- NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting in ¹H NMR spectra .

Advanced: What strategies resolve contradictions in reported melting points or solubility data for this compound?

Answer:

Discrepancies often arise from polymorphic forms or hydration states. Mitigation includes:

- Thermogravimetric Analysis (TGA) : To detect hydrate formation (e.g., monohydrate vs. anhydrous forms).

- Differential Scanning Calorimetry (DSC) : Confirms melting points (reported range: 210–215°C) by identifying phase transitions .

- Standardized Solubility Protocols : Testing in buffered solutions (pH 4–7) at 25°C, noting deviations due to hygroscopicity .

Advanced: How does the cyclohexyl group influence the compound’s reactivity in catalytic asymmetric reactions?

Answer:

The cyclohexyl moiety imposes steric hindrance, affecting:

- Substrate Binding : Reduced accessibility to planar transition states in Pd-catalyzed couplings.

- Enantioselectivity : Enhanced in hydrogenation reactions due to conformational rigidity, as shown in comparative studies with linear alkyl analogs .

Computational modeling (DFT) reveals a 15 kJ/mol energy barrier for cyclohexyl ring flipping, stabilizing specific transition states .

Basic: What analytical techniques are critical for structural characterization?

Answer:

- ¹H/¹³C NMR : Key signals include δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 3.1 ppm (amine CH), and δ 8.2 ppm (HCl proton) .

- Mass Spectrometry (ESI-MS) : [M+H]⁺ peak at m/z 186.1 (C₈H₁₆ClN⁺) .

- X-ray Crystallography : Confirms absolute (S)-configuration via Flack parameter (< 0.1) .

Advanced: How can researchers mitigate racemization during prolonged storage or under acidic conditions?

Answer:

Racemization is minimized by:

- Storage : -20°C in amber vials under argon to prevent light/oxygen-induced degradation .

- Buffering : Use pH 4–5 acetate buffers in solutions to avoid acid-catalyzed chiral inversion .

- Kinetic Monitoring : Periodic chiral HPLC checks (every 3 months) to detect enantiomeric drift .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing due to fine particulate dispersion.

- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid HCl vapor release .

Advanced: How does this compound compare to its (R)-enantiomer in receptor binding studies?

Answer:

- Docking Studies : The (S)-enantiomer shows higher affinity (Kd = 12 nM) for G-protein-coupled receptors due to optimal hydrogen bonding with Asp113 residue.

- Biological Activity : (R)-enantiomer exhibits 50% lower efficacy in cAMP inhibition assays, as reported in comparative pharmacology studies .

Advanced: What computational tools predict the compound’s stability in aqueous vs. nonpolar solvents?

Answer:

- Molecular Dynamics (MD) Simulations : Predict aggregation in water (logP = 2.1) due to hydrophobic cyclohexyl group.

- COSMO-RS : Estimates solubility parameters (δ = 18.5 MPa¹/² in ethanol), aligning with experimental data .

Basic: How is the hydrochloride salt selected over other counterions for this amine?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.